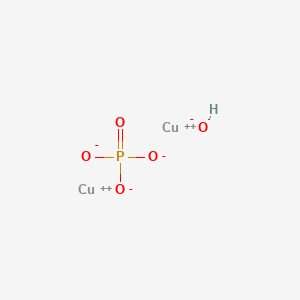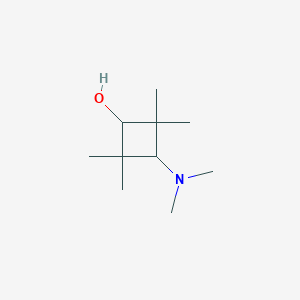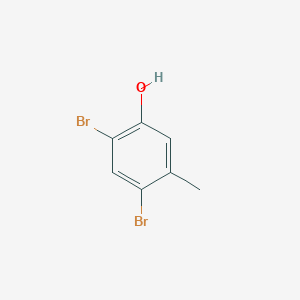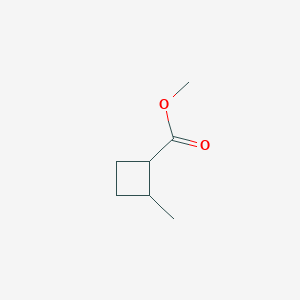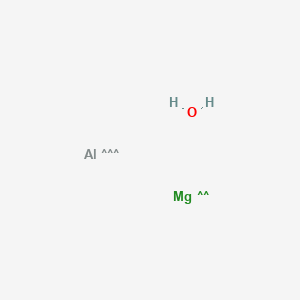
Aluminum magnesium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum magnesium oxide (AlMgO) is a ceramic material that has gained significant attention in the field of materials science due to its unique properties. It is a compound that is made up of aluminum oxide (Al2O3) and magnesium oxide (MgO) in a 1:1 ratio. The synthesis of AlMgO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences.
Wirkmechanismus
The mechanism of action of Aluminum magnesium oxide is not fully understood, but it is believed to be due to its unique crystal structure, which consists of a spinel structure with tetrahedral and octahedral sites. This structure allows for the incorporation of various metal ions, which can affect the properties of the Aluminum magnesium oxide. The surface area and pore size of the Aluminum magnesium oxide also play a role in its mechanism of action, as they can affect the adsorption and desorption of molecules.
Biochemische Und Physiologische Effekte
Aluminum magnesium oxide has been found to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Studies have shown that Aluminum magnesium oxide can promote cell adhesion and proliferation, and it has been used as a substrate for the growth of various cell types. However, more research is needed to fully understand the biochemical and physiological effects of Aluminum magnesium oxide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Aluminum magnesium oxide in lab experiments include its high surface area, thermal stability, and chemical stability. However, the limitations include the difficulty in controlling the size and shape of the particles, as well as the potential for aggregation and agglomeration.
Zukünftige Richtungen
There are several future directions for the study of Aluminum magnesium oxide, including the development of new synthesis methods, the investigation of its potential use in energy storage, and the exploration of its applications in environmental remediation. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Aluminum magnesium oxide.
In conclusion, aluminum magnesium oxide is a promising material that has gained significant attention in the field of materials science due to its unique properties. Its potential applications in various fields such as catalysis, electronics, and biomedical sciences have been extensively studied, and there are several future directions for its investigation. However, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Aluminum magnesium oxide can be synthesized using various methods such as sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the formation of a gel by the hydrolysis and condensation of metal alkoxides in a liquid medium. Co-precipitation involves the precipitation of metal ions from a solution using a precipitating agent, followed by the calcination of the resulting precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the desired properties of the Aluminum magnesium oxide.
Wissenschaftliche Forschungsanwendungen
Aluminum magnesium oxide has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences. In catalysis, Aluminum magnesium oxide has been found to be an effective catalyst for various reactions such as dehydration, hydrogenation, and oxidation. In electronics, Aluminum magnesium oxide has been used as a dielectric material due to its high electrical insulation properties. In biomedical sciences, Aluminum magnesium oxide has been studied for its potential use in drug delivery, tissue engineering, and bioimaging.
Eigenschaften
CAS-Nummer |
11137-98-7 |
|---|---|
Produktname |
Aluminum magnesium oxide |
Molekularformel |
AlH2MgO |
Molekulargewicht |
69.302 g/mol |
InChI |
InChI=1S/Al.Mg.H2O/h;;1H2 |
InChI-Schlüssel |
LUUOIMGRQVOQEG-UHFFFAOYSA-N |
SMILES |
O.[Mg].[Al] |
Kanonische SMILES |
O.[Mg].[Al] |
Andere CAS-Nummern |
11137-98-7 |
Synonyme |
aluminum magnesium oxide dialuminum magnesium tetraoxide magnesium aluminate magnesium-aluminum oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






